molecular formula C9H10N2O3 B1438700 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid CAS No. 1154735-54-2

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B1438700
CAS No.: 1154735-54-2
M. Wt: 194.19 g/mol
InChI Key: TZDDNAQRPFCRKW-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a dimethylcarbamoyl group attached to the fifth position of the pyridine ring and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with dimethylamine in the presence of a suitable base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.

Another approach involves the use of 2-pyridinecarboxylic acid as the starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions may require a catalyst or base to proceed efficiently.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It may act as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid can be compared with other pyridine carboxylic acids and carbamoyl derivatives. Similar compounds include:

    Pyridine-2-carboxylic acid: Lacks the dimethylcarbamoyl group, resulting in different chemical and biological properties.

    5-(Methylcarbamoyl)pyridine-2-carboxylic acid:

    5-(Ethylcarbamoyl)pyridine-2-carboxylic acid: Contains an ethylcarbamoyl group, which may affect its solubility and interaction with biological targets.

Properties

IUPAC Name

5-(dimethylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11(2)8(12)6-3-4-7(9(13)14)10-5-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDDNAQRPFCRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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